(2,2,4,4-Tetramethylthietan-3-ylidene)hydrazine
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Overview
Description
(2,2,4,4-Tetramethylthietan-3-ylidene)hydrazine is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a thietan ring with four methyl groups and a hydrazine moiety. This compound has garnered interest due to its potential reactivity and applications in synthetic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,4,4-Tetramethylthietan-3-ylidene)hydrazine typically involves the reaction of thioamides with hydrazine derivatives. One common method includes the reaction of 2,2,4,4-tetramethylthietan-3-one with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at ambient temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2,2,4,4-Tetramethylthietan-3-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine moiety allows for nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thietan derivatives.
Substitution: Formation of substituted thietan derivatives with various functional groups.
Scientific Research Applications
(2,2,4,4-Tetramethylthietan-3-ylidene)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,2,4,4-Tetramethylthietan-3-ylidene)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity suggests it may interfere with key metabolic and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simple hydrazine derivative with similar reactivity but lacking the thietan ring structure.
Uniqueness
(2,2,4,4-Tetramethylthietan-3-ylidene)hydrazine is unique due to its combination of a thietan ring and a hydrazine moiety. This structure imparts distinct reactivity and potential applications that are not observed in simpler hydrazine derivatives or other thiazole compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
89050-85-1 |
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Molecular Formula |
C7H14N2S |
Molecular Weight |
158.27 g/mol |
IUPAC Name |
(2,2,4,4-tetramethylthietan-3-ylidene)hydrazine |
InChI |
InChI=1S/C7H14N2S/c1-6(2)5(9-8)7(3,4)10-6/h8H2,1-4H3 |
InChI Key |
MHXPAWLBUVXHEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NN)C(S1)(C)C)C |
Origin of Product |
United States |
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